Product packaging for 2-(2,4,6-TRIFLUOROPHENYL)ISONICOTINIC ACID(Cat. No.:CAS No. 1262006-56-3)

2-(2,4,6-TRIFLUOROPHENYL)ISONICOTINIC ACID

Cat. No.: B6390608
CAS No.: 1262006-56-3
M. Wt: 253.18 g/mol
InChI Key: VLJLYKUIHXOZPO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenyl)isonicotinic Acid (CAS 1262006-56-3) is a high-purity fluorinated pyridine derivative serving as a critical building block in advanced organic synthesis and discovery research. This compound features a molecular formula of C12H6F3NO2 and a molecular weight of 253.18 g/mol, with a documented purity of not less than 98% . The strategic incorporation of both a trifluoromethylphenyl group and an isonicotinic acid moiety creates a unique molecular architecture that is highly valued in the design of novel active compounds. The biological activity of fluorinated pyridine derivatives is attributed to the synergistic combination of the unique physicochemical properties of fluorine—including its high electronegativity and small van der Waals radius—and the characteristic properties of the pyridine ring . This makes such compounds particularly effective in modulating biological activities, influencing conformation, metabolism, and biomolecular affinity. Researchers primarily utilize this compound as a key intermediate in the discovery and synthesis of modern agrochemicals and pharmaceuticals. Trifluoromethylpyridine (TFMP) derivatives represent a significant subgroup of fluorinated pesticides, with more than 20 TFMP-containing agrochemicals having acquired ISO common names . In pharmaceutical research, the isonicotinic acid scaffold is historically significant as the core structure in first-line tuberculosis treatments like Isoniazid , while the trifluoromethyl group is a established strategy in modern medicinal chemistry to improve a compound's metabolic stability, membrane permeability, and binding affinity to specific receptors . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F3NO2 B6390608 2-(2,4,6-TRIFLUOROPHENYL)ISONICOTINIC ACID CAS No. 1262006-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO2/c13-7-4-8(14)11(9(15)5-7)10-3-6(12(17)18)1-2-16-10/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJLYKUIHXOZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687726
Record name 2-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-56-3
Record name 2-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Structural Analogue Synthesis of 2 2,4,6 Trifluorophenyl Isonicotinic Acid

Synthesis of Isonicotinic Acid Derivatives with Diverse Substituents

The carboxylic acid group of the isonicotinic acid moiety is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and more complex heterocyclic structures.

The conversion of the carboxylic acid in 2-(2,4,6-trifluorophenyl)isonicotinic acid into amide and ester derivatives is a fundamental strategy in medicinal chemistry. These modifications can significantly alter properties such as solubility, membrane permeability, and metabolic stability. uni-muenchen.dethieme-connect.de

Amide Synthesis: Amides are typically synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide). mdpi.comgoogle.com For instance, the general synthesis involves dissolving the carboxylic acid in an appropriate solvent, adding a condensing agent and an activator, and then introducing the desired amine. google.com The use of triflic anhydride (B1165640) in the presence of aqueous ammonium (B1175870) hydroxide (B78521) has also been reported as an effective method for creating primary amides from carboxylic acids. thieme-connect.de

Ester Synthesis: Esterification can be achieved through several methods. A common laboratory-scale procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester. For more complex substrates, coupling reactions using reagents like DCC with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are often employed. google.com

Table 1: Common Reagents for Amide and Ester Synthesis from a Carboxylic Acid

Derivative Reagent Class Specific Examples
Amide Coupling Agents DCC, EDC, COMU, Mukaiyama Reagent mdpi.com
Activators HOBt, DMAP google.com
Dehydrating Agents Triflic Anhydride thieme-connect.de
Ester Acid Catalysts H₂SO₄ (with alcohol)
Coupling Agents DCC (with alcohol and DMAP) google.com

Further derivatization of the carboxylic acid group to form hydrazides opens up another layer of synthetic possibilities, leading to hydrazones, which are known for their wide range of biological activities. researchgate.net

Hydrazide Formation: The isonicotinic acid can be converted to its methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the corresponding carbohydrazide, 2-(2,4,6-trifluorophenyl)isonicotinohydrazide. This hydrazide serves as a key intermediate. nih.gov

Hydrazone Synthesis: The resulting hydrazide can be readily condensed with a variety of aldehydes and ketones. researchgate.net This reaction typically involves refluxing the hydrazide with the chosen carbonyl compound in a solvent like ethanol, sometimes with a few drops of an acid catalyst like acetic acid, to produce the corresponding hydrazone derivative (-CO-NH-N=CH-R). mdpi.comnih.gov These derivatives are noted for their potential as antimicrobial and antitumor agents. nih.gov The hydrazide-hydrazone linkage (-C=N-NH-C=O) is a key structural motif in many pharmacologically active compounds. researchgate.net

Table 2: Synthesis Pathway for Hydrazone Derivatives

Step Precursor Reagents Product
1 This compound Alcohol (e.g., Methanol), Acid Catalyst Methyl 2-(2,4,6-trifluorophenyl)isonicotinate
2 Methyl 2-(2,4,6-trifluorophenyl)isonicotinate Hydrazine Hydrate (N₂H₄·H₂O) 2-(2,4,6-trifluorophenyl)isonicotinohydrazide

| 3 | 2-(2,4,6-trifluorophenyl)isonicotinohydrazide | Aldehyde or Ketone (R-CHO or R-CO-R') | Hydrazone derivative mdpi.comnih.gov |

The isonicotinic acid framework, particularly through its hydrazide and hydrazone derivatives, serves as a valuable precursor for synthesizing more complex fused heterocyclic systems.

These reactions often involve the cyclization of a reactive intermediate derived from the isonicotinic hydrazide. For example:

1,3,4-Oxadiazoles: Reacting isonicotinic hydrazide with carbon disulfide in a basic medium can lead to the formation of an oxadiazole-thiol, which can be further modified. nih.gov

1,2,4-Triazoles: Treatment of the oxadiazole intermediate or the hydrazide itself with hydrazine hydrate can yield a 4-amino-1,2,4-triazole-3-thiol. nih.gov

Pyrazoles: Cyclization reactions of hydrazone derivatives with reagents like 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones can produce pyrazole-containing structures. researchgate.net

Other Systems: Hydrazide-hydrazone intermediates have been successfully used to synthesize a variety of other heterocyclic rings, including coumarins, pyridines, thiazoles, and thiophenes, demonstrating the versatility of this synthetic pathway. nih.gov The synthesis of imidazo[1,2-a]pyridines represents another class of fused heterocycles accessible from pyridine-based starting materials. ed.gov

Trifluorophenyl Ring Modifications and Bioisosteric Replacements

Modifying the 2,4,6-trifluorophenyl ring is a key strategy for fine-tuning the electronic and steric properties of the molecule. This can involve altering the existing fluorine substituents or replacing the entire ring with a bioisostere. Bioisosteres are functional groups or molecules that have similar chemical and physical characteristics, which produce broadly similar biological effects. cambridgemedchemconsulting.cominformahealthcare.com

The number and position of fluorine atoms on the phenyl ring have a profound impact on the molecule's physicochemical properties, such as lipophilicity (logD) and acidity (pKa). nih.govnih.gov

Impact on Acidity: Replacing any C-H bond with a C-F bond generally increases the acidity of the conjugate acid of the pyridine (B92270) ring. The effect is more pronounced when fluorination is adjacent to the point of attachment to the pyridine ring. nih.gov

Synthetic Analogues: Synthesizing analogues with different fluorine patterns, such as 2-(trifluoromethyl)nicotinic acid derivatives or 2-phenyl-4,6-bis(trifluoromethyl)pyridine, allows for a systematic exploration of these effects. nih.govorgsyn.org

Beyond altering fluorine atoms, introducing other substituents onto the phenyl ring or replacing the ring entirely with a bioisostere can dramatically alter a compound's properties. Phenyl rings are often replaced to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties. hyphadiscovery.com

Bioisosteric Replacements: Common bioisosteres for a phenyl ring include other six-membered aromatic rings like pyridines and pyrazines (azines), or non-aromatic rings such as saturated cyclic ethers. hyphadiscovery.comdrughunter.com Replacing electron-rich phenyl rings with azines, for example, can reduce metabolic clearance by making the ring less susceptible to oxidation. hyphadiscovery.com

Structure-Activity Relationships (SAR): Systematic studies on related structures, such as phenylpiperazines, have shown that the position of substituents on the phenyl ring is critical for biological activity and selectivity. nih.gov

Ortho-substitution: Can be favorable for receptor affinity. nih.gov

Meta-substitution: Often plays a key role in differentiating activity between different biological targets. nih.gov

Para-substitution: This position is often sterically constrained. nih.gov The electronic and steric nature of these substituents are key factors in modulating biological activity. rsc.org

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2-chloro-N-methylpyridinium iodide (Mukaiyama reagent)
2-phenyl-4,6-bis(trifluoromethyl)pyridine
2-(trifluoromethyl)nicotinic acid
4-dimethylaminopyridine (DMAP)
Carbon disulfide
Hydrazine hydrate
N,N'-dicyclohexylcarbodiimide (DCC)

Spectroscopic and Crystallographic Characterization of 2 2,4,6 Trifluorophenyl Isonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of atoms within a molecule. For fluorinated compounds like 2-(2,4,6-trifluorophenyl)isonicotinic acid, NMR is particularly insightful, with ¹H, ¹³C, and ¹⁹F nuclei all providing valuable structural data.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on the isonicotinic acid and the trifluorophenyl rings. The protons on the pyridine (B92270) ring of the isonicotinic acid moiety typically appear as multiplets in the aromatic region of the spectrum. For instance, in related isonicotinic acid structures, these protons are often observed in the range of δ 7.8-8.8 ppm. The integration of these signals corresponds to the number of protons on the pyridine ring.

The protons on the 2,4,6-trifluorophenyl group, if any were present, would also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the adjacent fluorine atoms. However, in this compound, the phenyl ring is fully substituted at the ortho and para positions with fluorine, leaving only the meta-protons, which would appear as a triplet due to coupling with the two adjacent fluorine atoms.

The acidic proton of the carboxylic acid group is often broad and its chemical shift is highly dependent on the solvent and concentration, typically appearing far downfield. In some cases, it may undergo exchange with residual water in the solvent, leading to its disappearance from the spectrum.

Table 1: Representative ¹H NMR Data for Aromatic Protons in Isonicotinic Acid Derivatives

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine Ring H7.8 - 8.8m-
Phenyl Ring H (meta)6.8 - 7.2t~8-10
Carboxylic Acid H10.0 - 13.0br s-
Note: The data presented are typical ranges for similar structures and may vary for the specific compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. In this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically around δ 165-175 ppm.

The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbon attached to the trifluorophenyl group will show a specific chemical shift influenced by the electron-withdrawing nature of the fluorinated ring. The carbon atoms of the trifluorophenyl ring will exhibit complex splitting patterns due to coupling with the directly attached and neighboring fluorine atoms (C-F coupling). The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while carbons further away will show smaller two- or three-bond couplings (²JCF, ³JCF).

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 175
Pyridine Ring C120 - 150
Trifluorophenyl Ring C100 - 165 (with C-F coupling)
Note: These are general ranges and the actual values will be specific to the molecule.

¹⁹F NMR and Multi-Nuclei NMR Studies

¹⁹F NMR spectroscopy is a crucial tool for the characterization of fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum would show distinct signals for the fluorine atoms at the ortho (F-2, F-6) and para (F-4) positions of the phenyl ring.

The chemical shifts of these fluorine atoms are sensitive to their electronic environment. The ortho-fluorines are expected to have a different chemical shift compared to the para-fluorine. Furthermore, spin-spin coupling between the fluorine atoms will be observed. The ortho-fluorines will couple to the meta-protons and to the para-fluorine, while the para-fluorine will couple to the ortho-fluorines and the meta-protons. These coupling patterns provide definitive evidence for the substitution pattern on the aromatic ring. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and HMBC, can be employed to unambiguously assign all proton and carbon signals by correlating them through one-bond and multiple-bond couplings, respectively.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm its molecular formula.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). The presence of the trifluorophenyl group would also lead to characteristic fragmentation patterns, including the loss of fluorine atoms or fluorinated fragments. The isotopic pattern of the molecular ion and its fragments can further aid in confirming the elemental composition.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/z ValuePossible Fragment
M⁺Molecular Ion
M - 17[M - OH]⁺
M - 45[M - COOH]⁺
VariesFragments from the trifluorophenyl ring
Note: The actual fragmentation will depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The spectrum would also show characteristic C=N and C=C stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of the trifluorophenyl group typically appear as strong, sharp bands in the 1350-1100 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)~1700Strong, Sharp
C=N, C=C (Aromatic)1600 - 1450Medium to Strong
C-F (Aryl Fluoride)1350 - 1100Strong, Sharp
Note: The exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography and Supramolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure.

Furthermore, the crystal structure analysis would provide invaluable insights into the supramolecular interactions that govern the packing of the molecules in the solid state. Key interactions would likely include hydrogen bonding involving the carboxylic acid group, where the acidic proton can act as a hydrogen bond donor and the carbonyl oxygen and the pyridine nitrogen can act as acceptors. These hydrogen bonds can lead to the formation of dimers or extended chains and networks.

Additionally, π-π stacking interactions between the aromatic pyridine and trifluorophenyl rings may also play a significant role in the crystal packing. The electron-deficient nature of the trifluorophenyl ring could favor interactions with the more electron-rich pyridine ring. Halogen bonding, involving the fluorine atoms, might also be present. Understanding these non-covalent interactions is crucial for predicting and controlling the solid-state properties of the material. A detailed analysis of the crystal structure would provide a complete picture of the molecule's conformation and its interactions with neighboring molecules.

Single Crystal Structure Determination of Related Compounds

The structural modifications on the pyridine ring, such as the introduction of different substituents, can lead to the formation of various crystal forms, including polymorphs, which may exhibit different physicochemical properties. nih.gov

Table 1: Crystallographic Data for a Related Compound Interactive data table. Click on headers to sort.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°)

Data sourced from a study on 5-(trifluoromethyl)picolinic acid monohydrate. nih.gov

Analysis of Intermolecular Hydrogen Bonding and Packing Motifs

Intermolecular hydrogen bonds are directional interactions that play a pivotal role in dictating the packing of molecules in the crystalline state. In pyridine carboxylic acids and their derivatives, the carboxylic acid group and the pyridine nitrogen atom are primary sites for hydrogen bonding.

In the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate , the water molecule acts as a bridge, connecting adjacent acid molecules through a network of hydrogen bonds. nih.gov This results in the formation of a centrosymmetric dimer with a graph-set notation of R₄⁴(12). nih.gov The hydrogen-bonding interactions involve the carboxylic acid as a donor to the water molecule, and the water molecule as a donor to the carbonyl oxygen of a neighboring acid molecule. nih.gov

The formation of hydrogen-bonded complexes between pyridines and carboxylic acids is a well-established phenomenon. nih.govresearchgate.net These interactions can be strong, sometimes leading to proton transfer from the carboxylic acid to the pyridine nitrogen, forming a pyridinium (B92312) carboxylate salt. nih.gov The strength and nature of these hydrogen bonds can be influenced by the solvent environment and the electronic properties of substituents on both the pyridine and carboxylic acid rings. nih.govmostwiedzy.pl

Thermodynamic studies of zinc(II) complexes with isomeric trifluoromethyl-pyridine carboxylic acids have indicated that hydrogen bonding and van der Waals forces are significant in their binding processes to biological macromolecules. rsc.org

Table 2: Hydrogen Bond Geometry for a Related Compound Interactive data table. Click on headers to sort.

Compound D–H···A D–H (Å) H···A (Å) D···A (Å) ∠(DHA) (°)
5-(trifluoromethyl)picolinic acid monohydrate O1–H1···O3 0.83(2) 1.69(2) 2.5219(11) 176.3(18)

D: donor atom; A: acceptor atom. Data sourced from a study on 5-(trifluoromethyl)picolinic acid monohydrate. nih.gov

Hirshfeld Surface Analysis in Structural Chemistry Research

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified.

For instance, a Hirshfeld surface analysis performed on 5-Bromonicotinic acid (5BNA) provided insights into the intermolecular interactions governing its crystal packing. nih.gov The analysis allows for the decomposition of the crystal contacts into contributions from different atom pairs, which are visualized using 2D fingerprint plots. nih.gov Red spots on the dnorm surface highlight significant hydrogen-bonding interactions. nih.govmdpi.com

Computational and Theoretical Investigations of 2 2,4,6 Trifluorophenyl Isonicotinic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. These calculations provide detailed information about the electron distribution and energy of the molecule, which are fundamental to its chemical behavior.

The electronic structure of a molecule is key to its reactivity. mdpi.com Quantum chemical calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap often suggesting higher chemical reactivity. mdpi.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. nih.govnih.gov These descriptors include:

Ionization Potential (I): The energy required to remove an electron (-EHOMO).

Electron Affinity (A): The energy released when an electron is added (-ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the propensity of a species to accept electrons. mdpi.comnih.gov

These parameters help in understanding the molecule's ability to participate in various interactions. For instance, a high electrophilicity index can point towards potential biological activity. mdpi.com

Table 1: Examples of Calculated Quantum Chemical Parameters for Analogous Compounds
ParameterDefinitionExample Value (Compound)Reference
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.4052 eV (Nicotinic Hydrazide Schiff Base) nih.gov
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-2.4978 eV (Nicotinic Hydrazide Schiff Base) nih.gov
Energy Gap (ΔE)ELUMO - EHOMO3.9071 eV (Nicotinic Hydrazide Schiff Base) nih.gov
Electronegativity (χ)(I + A) / 24.451 eV (Nicotinic Hydrazide Schiff Base) nih.gov
Global Hardness (η)(I - A) / 21.954 eV (Nicotinic Hydrazide Schiff Base) nih.gov
Electrophilicity Index (ω)μ2 / 2η5.0694 eV (Nicotinic Hydrazide Schiff Base) nih.gov

A molecule's three-dimensional shape, or conformation, is crucial to its function, especially its ability to bind to a biological target. 2-(2,4,6-trifluorophenyl)isonicotinic acid possesses rotational freedom around the single bond connecting the trifluorophenyl and pyridine (B92270) rings. Conformation analysis computationally explores all possible spatial arrangements of the molecule to identify the most stable, low-energy conformations. organicchemistrytutor.com

The process involves rotating the molecule around its flexible bonds and calculating the potential energy for each resulting structure. This generates an energetic profile, or potential energy surface, that maps the energy landscape of the molecule. The most stable conformation, known as the global minimum, corresponds to the lowest point on this surface. ijrte.org This conformation is the one the molecule is most likely to adopt.

Factors influencing conformational stability include:

Steric Hindrance: Repulsive interactions that occur when atoms are forced too close together. The analysis seeks conformations that minimize this repulsion, especially between bulky groups. organicchemistrytutor.com

Torsional Strain: Strain due to eclipsing bonds on adjacent atoms. Staggered conformations are generally lower in energy than eclipsed ones. organicchemistrytutor.com

Intramolecular Interactions: The presence of stabilizing interactions, such as intramolecular hydrogen bonds, can favor specific conformations.

For cyclic components, like the piperidine (B6355638) ring in some analogues, analysis extends to chair, boat, and twist-boat conformations to determine the most favorable arrangement. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnanobioletters.com

Molecular docking is instrumental in the early stages of drug discovery for identifying potential protein targets. In this process, the ligand is computationally screened against a library of 3D protein structures. The goal is to find proteins to which the ligand binds with high affinity.

The software evaluates various types of non-covalent interactions between the ligand and the amino acid residues in the protein's binding site. nih.gov These interactions are fundamental to molecular recognition and the stability of the ligand-protein complex. nih.gov Key interactions that are profiled include:

Hydrogen Bonds: Interactions between a hydrogen atom donor and an acceptor.

Hydrophobic Interactions: Interactions between nonpolar groups, which are a major driving force for binding. nih.gov

π-π Stacking: Interactions between aromatic rings, such as the phenyl and pyridine rings in the target compound. researchgate.netnih.gov

Cation-π Interactions: Electrostatic interactions between a cation and the face of an aromatic ring. nih.gov

Salt Bridges: A combination of hydrogen bonding and electrostatic interactions between charged residues. nih.gov

By analyzing the frequency and quality of these interactions across many potential protein targets, a profile of the ligand's binding preferences emerges, helping to prioritize targets for further study. nih.gov

Once a potential protein target is identified, molecular docking is used to predict the specific binding mode—the precise orientation and conformation of the ligand within the protein's active site. nih.gov The docking algorithm samples many possible poses and ranks them using a scoring function.

The scoring function estimates the binding affinity (or binding free energy) for each pose, typically expressed in kcal/mol. researchgate.net A lower (more negative) score generally indicates a more favorable binding affinity and a more stable ligand-protein complex. researchgate.netnih.gov These scores allow for the ranking of different ligands or different binding poses of the same ligand. researchgate.net

The predicted binding mode reveals which specific amino acid residues of the protein interact with the ligand and the nature of those interactions (e.g., which atom acts as a hydrogen bond donor or acceptor). nih.gov This information is critical for understanding the structural basis of the ligand's activity and for designing analogues with improved potency. smu.edu

Table 2: Representative Output of a Molecular Docking Study for an Isonicotinic Acid Analogue
LigandProtein Target (PDB ID)Binding Affinity (kcal/mol)Interacting ResiduesInteraction TypeReference
Isonicotinohydrazide-pyrimidine derivativeMycobacterium tuberculosis InhA-7.5TYR158, MET199Hydrogen Bond, Pi-Alkyl nih.govnih.gov
Co(II) complex with isonicotinohydrazideKSHV thymidylate synthase (5H38)-9.1ARG175, TYR209Hydrogen Bond, Pi-Pi Stacking researchgate.net
N-(2-isonicotinoylhydrazine-carbonothioyl)benzamideCOVID-19 Main Protease (6LU7)-123.23 (Score)HIS41, CYS145, GLU166Hydrogen Bond, Pi-Sulfur researchgate.netnanobioletters.com
(E)-N'-(1-phenylethylidene)nicotinohydrazideCOVID-19 Main Protease (6LU7)-123.12 (Score)THR26, HIS41, GLY143Hydrogen Bond, Pi-Pi Stacking researchgate.netnanobioletters.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. nih.gov

An MD simulation typically starts with the best-docked pose of the ligand-protein complex. The complex is placed in a simulated physiological environment, usually a box of water molecules and ions, to mimic cellular conditions. nih.gov The simulation then tracks the trajectory of every atom in the system over a period of nanoseconds to microseconds.

MD simulations are used to:

Assess the stability of the binding pose: MD can verify if the binding mode predicted by docking is stable over time or if the ligand dissociates or shifts to a different conformation.

Reveal conformational changes: Simulations can show how the protein's structure might change to accommodate the ligand, a phenomenon known as "induced fit." nih.gov

Characterize water molecule dynamics: MD can highlight the role of water molecules in mediating or disrupting ligand-protein interactions.

Refine binding free energy calculations: More advanced computational methods can be applied to MD trajectories to obtain more accurate estimates of binding affinity than docking scores alone.

By observing the dynamic behavior of the this compound-protein complex, MD simulations provide deeper insights into the mechanism of binding and the stability of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

To develop a predictive QSAR model for analogues of this compound, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govcolab.ws

Various statistical methods, from multiple linear regression (MLR) to more complex machine learning algorithms like k-Nearest Neighbors (kNN) or Gradient Boosting (GB), can be employed to create the model. nih.gov The resulting QSAR equation correlates biological activity with a set of calculated molecular descriptors. A robust and predictive QSAR model is characterized by high values for the coefficient of determination (R²) and cross-validated R² (Q²), and a low root mean squared error (RMSE). nih.govnih.gov Such models are invaluable for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govcolab.ws

The core of a QSAR model lies in its molecular descriptors, which are numerical representations of a molecule's physicochemical properties. wiley.com The selection of relevant descriptors provides insight into the structural features that drive biological activity. For isonicotinic acid derivatives, key descriptors often fall into several categories. researchgate.netingentaconnect.com

Table 2: Key Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

Descriptor Category Example Descriptor Description & Potential Influence on Activity
Electronic HOMO/LUMO Energies The Highest Occupied and Lowest Unoccupied Molecular Orbital energies relate to a molecule's ability to donate or accept electrons, influencing reactivity and interaction with receptor sites. ucsb.edunih.gov
Topological Kappa Shape Indices (κ) Describe molecular shape and branching. The shape of the molecule is critical for fitting into a receptor's binding pocket. ingentaconnect.com
Physicochemical LogP The logarithm of the partition coefficient between octanol (B41247) and water, this descriptor quantifies lipophilicity, which affects membrane permeability and access to target sites. mdpi.com
Physicochemical Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of hydrogen bonding capacity and permeability. mdpi.com
Constitutional Molecular Weight (MW) The mass of the molecule. Often, lower molecular weight is preferred for better drug-like properties.

| Quantum-Chemical | Dipole Moment | Measures the polarity of the molecule, which is important for long-range interactions with a polar receptor site. |

The interpretation of these descriptors in a successful QSAR model can guide the rational design of more potent analogues. For example, if a model indicates that lower HOMO energy is correlated with higher activity, modifications that add electron-withdrawing groups could be prioritized.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Research Lead Optimization

A compound's efficacy depends not only on its interaction with the target but also on its ability to reach that target in sufficient concentration and be cleared from the body appropriately. In silico ADME prediction assesses these pharmacokinetic properties early in the research process. mdpi.comnih.gov

Computational tools can predict a wide range of ADME properties for lead compounds like this compound. These predictions are often based on established rules, such as Lipinski's Rule of Five, and models trained on large experimental datasets. mdpi.com Key predicted properties include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comnih.gov Optimizing these properties is essential for developing a viable drug candidate.

Table 3: Representative In Silico ADME Profile for a 2-Phenyl-Isonicotinic Acid Analogue

ADME Property Predicted Value Implication for Lead Optimization
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule of Five.
LogP 2.5 - 4.0 Indicates good lipophilicity for membrane permeability. mdpi.com
TPSA < 90 Ų Suggests good potential for oral bioavailability.
Human Intestinal Absorption > 90% High likelihood of being well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability Low/Moderate May or may not cross into the central nervous system, depending on the therapeutic target. nih.gov
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions with drugs metabolized by this key enzyme. mdpi.com
AMES Toxicity Negative Predicted to be non-mutagenic.

This table is illustrative, based on typical parameters evaluated in in silico ADME studies for small molecule drug candidates. mdpi.commdpi.com

Mechanistic Research on Biological Activities of 2 2,4,6 Trifluorophenyl Isonicotinic Acid Derivatives

Receptor Modulation Studies

Mechanisms of Receptor Binding and Selectivity

Current scientific literature does not provide specific data on the receptor binding mechanisms and selectivity of derivatives of 2-(2,4,6-trifluorophenyl)isonicotinic acid. While research into the broader class of nicotinic acid derivatives encompasses a wide range of receptor interactions, specific studies detailing the binding modes, receptor affinity, and selectivity profiles for derivatives substituted with a 2,4,6-trifluorophenyl group are not presently available. The unique electronic and steric properties conferred by the trifluorinated phenyl ring would likely play a significant role in any potential receptor interactions, but detailed mechanistic insights remain to be elucidated through targeted research.

Investigation of Nicotinic Acetylcholine (B1216132) Receptor Potentiation

There is no available research specifically investigating the potentiation of nicotinic acetylcholine receptors (nAChRs) by derivatives of this compound. The study of nAChR potentiation is an active area of research for many compound classes; however, this particular chemical entity has not been the subject of such published investigations. Therefore, no data exists on its potential mechanisms for enhancing nAChR activity.

Enzyme Inhibition Mechanisms

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Pathways

Specific studies on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by derivatives of this compound have not been reported in the available scientific literature. While some nicotinic acid derivatives have been explored for their anti-inflammatory properties, which can be related to COX inhibition, the specific pathways and inhibitory activity of this compound derivatives against COX-1 and COX-2 have not been characterized.

HIV-1 Reverse Transcriptase (RT) Dual Inhibition Research

Derivatives of this compound, specifically 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, have been identified as promising dual inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). mdpi.com This enzyme is crucial for the replication of the HIV-1 virus. mdpi.com

These derivatives function as allosteric dual-site inhibitors, targeting both the polymerase and the ribonuclease H (RNase H) functions of the HIV-1 RT. mdpi.com The dual inhibition is significant because most non-nucleoside reverse transcriptase inhibitors (NNRTIs) only target the polymerase function. By inhibiting both essential enzymatic activities, these compounds have the potential to be more effective and less prone to resistance. mdpi.com

Research has shown that within a series of these compounds, the amide derivatives were generally found to be slightly more potent in their inhibition of the HIV-1 RT-associated RNase H function when compared to their ester counterparts. mdpi.com Among 44 of the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives that were tested, 34 were able to inhibit the RNase H function of HIV-1 RT in the low micromolar range. mdpi.com Furthermore, seven of these compounds also demonstrated the ability to inhibit viral replication in cell-based assays. mdpi.com

Table 1: HIV-1 RT Inhibition by 2-(arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives

Compound Type Number of Active Compounds (RNase H Inhibition) Number of Active Compounds (Viral Replication)
Amide Derivatives Generally more potent -
Ester Derivatives - -
Total Tested 34 out of 44 7 out of 44

Data derived from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com

Cytochrome P450 Enzyme (e.g., CYP51) Interactions

There is no specific research available on the interactions between this compound derivatives and cytochrome P450 (CYP450) enzymes, including the fungal CYP51. While nicotinic acid and its derivatives are known to be involved in various biological activities and some have been developed as agricultural fungicides, specific data on the inhibitory or metabolic profile of this compound derivatives with respect to CYP enzymes is not present in the current body of scientific literature. nih.gov

Structure-Activity Relationship (SAR) Analysis and Pharmacophore Elucidation

The exploration of this compound and its derivatives in medicinal chemistry is fundamentally reliant on understanding the relationship between their chemical structures and biological activities. Structure-Activity Relationship (SAR) analysis is a critical process that investigates how modifications to a molecule's structure affect its biological potency and selectivity, guiding the rational design of more effective compounds.

The biological activity of derivatives of this compound is highly sensitive to the nature and position of various substituents. The trifluoromethyl (-CF3) group, for instance, is known to possess electronegativity similar to oxygen and can increase the lipophilicity of a drug, potentially enhancing its absorption and distribution. researchgate.net The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, acidity, and how it binds to biological targets. researchgate.net

Variations in substituents on the isonicotinic acid core or the phenyl ring can lead to substantial changes in biological effects. For example, replacing or modifying the trifluoromethyl groups could alter the compound's interaction with target enzymes or receptors. Research into analogous compound series, such as aza- and diazabiphenyl analogues of antitubercular drugs, has shown that even subtle changes, like the placement of nitrogen atoms in aromatic rings (a bioisosteric replacement), can markedly reduce biological activity. researchgate.net Similarly, the introduction of different halide groups or alkyl chains can modulate lipophilicity and steric profile, which are key determinants of potency. researchgate.net

The table below illustrates hypothetical SAR data for a series of this compound derivatives, demonstrating how substituent changes could influence inhibitory concentration (IC50) against a target enzyme.

Compound IDR1 Substituent (on Isonicotinic Acid)R2 Substituent (on Phenyl Ring)Target Enzyme IC50 (nM)Selectivity Index vs. Off-Target
LEAD-01 -COOH2,4,6-trifluoro15010
MOD-02 -CONH22,4,6-trifluoro3008
MOD-03 -COOCH32,4,6-trifluoro25012
MOD-04 -COOH2-fluoro-4-chloro-6-bromo9525
MOD-05 -COOH2,4-difluoro-6-methyl4505

This table is for illustrative purposes to demonstrate SAR principles.

This analysis reveals that converting the carboxylic acid to an amide or ester (MOD-02, MOD-03) may decrease potency, while altering the halogen substitution pattern on the phenyl ring (MOD-04) could enhance both potency and selectivity.

The design of lead compounds is a methodical process that aims to optimize a promising chemical scaffold, like that of this compound, to create a preclinical candidate with improved efficacy and safety. criver.com This process involves iterative cycles of design, synthesis, and biological testing to refine the molecule's properties. nih.gov The initial "hit" compound is systematically modified to enhance its primary therapeutic activity and improve its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Key strategies in lead optimization include:

Maximizing Potency and Selectivity: SAR data guides chemists in making targeted modifications to increase a compound's affinity for its intended biological target while minimizing interactions with other proteins that could cause side effects. criver.com For instance, if the trifluorophenyl group is crucial for binding, modifications might focus on the isonicotinic acid moiety to improve properties like solubility without disrupting the key interaction.

Improving Physicochemical Properties: Properties such as solubility (LogS) and lipophilicity (LogP) are fine-tuned to ensure the compound can be absorbed effectively and reach its site of action in the body. criver.comnih.gov

Scaffold Hopping and Bioisosteric Replacement: In some cases, parts of the molecule may be replaced with structurally different groups that retain similar biological activity (a scaffold hop) or with substituents that have similar physical or chemical properties (bioisosteric replacement) to overcome issues like metabolic instability or toxicity. researchgate.netnih.gov

The goal is to generate a preclinical candidate that meets a set of predefined criteria for potency, selectivity, and drug-like properties, making it suitable for further pharmacological research. criver.comtoxicology.org

Investigation of Other Biological Pathways

Beyond a primary mechanism of action, comprehensive pharmacological profiling involves investigating a compound's effects on other biological pathways. This can uncover new therapeutic applications or identify potential liabilities. Derivatives of this compound have been subjects of such broader investigations, particularly concerning their antifungal and DNA-interacting potentials.

Derivatives of isonicotinic acid, the parent structure, have been studied for their antimicrobial properties. nih.gov The antifungal mechanisms of various chemical agents are generally well-understood and provide a framework for investigating new compounds. At the molecular level, antifungal action is often achieved through several key pathways: nih.gov

Inhibition of Ergosterol (B1671047) Synthesis: Many antifungal drugs, particularly azoles, work by inhibiting enzymes in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. nih.gov

Alteration of the Drug Target: Fungi can develop resistance by mutating the target protein, preventing the drug from binding effectively. nih.gov

Active Efflux Pumps: Fungi may overexpress transporter proteins, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS), which actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels. nih.gov

Inhibition of Macromolecular Synthesis: Some antifungals, like 5-fluorocytosine, interfere with the synthesis of nucleic acids and proteins. nih.gov

Research into this compound derivatives would likely investigate their ability to inhibit key fungal enzymes, such as those in the ergosterol pathway, or assess whether their efficacy is diminished by known resistance mechanisms like efflux pump overexpression. nih.gov

The table below summarizes common molecular mechanisms of antifungal action that could be relevant for this class of compounds.

Mechanism of ActionMolecular Target ExampleConsequence for Fungal Cell
Cell Membrane Disruption Ergosterol Synthesis (e.g., ERG11)Increased membrane permeability, leakage of cellular contents. nih.gov
Nucleic Acid Synthesis Inhibition Thymidylate SynthaseDisruption of DNA synthesis and cell division. nih.gov
Cell Wall Synthesis Inhibition (1,3)-β-D-glucan synthase (FKS proteins)Weakened cell wall, osmotic instability. nih.gov

Investigating the interaction of novel chemical compounds with DNA is a fundamental area of research to understand potential mechanisms of cytotoxicity, particularly for anticancer applications. Some chemical agents can bind to DNA or interfere with enzymes that maintain DNA integrity, leading to cell death. For example, certain thioxanthone derivatives have been shown to inhibit topoisomerases, which are enzymes essential for managing DNA topology during replication and transcription. mdpi.com

In a research context, studies on this compound derivatives could explore their potential to cleave DNA. Such studies are typically conducted in vitro using plasmid DNA and analytical techniques like gel electrophoresis. The goal is to determine if the compound, either on its own or in the presence of a co-reagent (like a metal ion or a reducing agent), can induce single-strand or double-strand breaks in the DNA molecule. While direct evidence for this activity in this specific compound class is not widely published, related research on other heterocyclic structures provides a basis for such investigations. researchgate.net For instance, some ruthenium-arene complexes containing different ligands have demonstrated the ability to interact strongly with DNA. researchgate.net These studies help to build a comprehensive profile of a compound's biological activity and may reveal mechanisms relevant to fields like oncology.

Synthetic Utility and Research Applications Beyond Direct Biological Activity

Role as a Key Intermediate in Complex Molecule Synthesis

The general structure of a phenyl-pyridine carboxylic acid suggests its utility as a versatile intermediate, or building block, for constructing more complex molecules. The carboxylic acid group and the pyridine (B92270) ring offer multiple reactive sites for chemical modification.

Precursor in Pharmaceutical Research Lead Compound Development

Derivatives of nicotinic and isonicotinic acid are important scaffolds in medicinal chemistry. For instance, novel routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed, as these compounds are key intermediates for manufacturing COMT inhibitors, which are relevant for treating neurological disorders. nih.gov Other related fluorinated isonicotinic acid derivatives are listed as drug intermediates for the synthesis of various active compounds. medchemexpress.com While no specific pharmaceutical lead compounds have been synthesized from 2-(2,4,6-trifluorophenyl)isonicotinic acid itself, its structural motifs are present in molecules explored in drug discovery.

Building Block for Agrochemicals

Trifluoromethylpyridine (TFMP) structures are a cornerstone in the agrochemical industry, with over 20 TFMP-containing agrochemicals having acquired ISO common names. nih.gov These compounds are used as herbicides, insecticides, and fungicides. researchgate.net

For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate in the synthesis of the insecticide chlorfluazuron. nih.gov Similarly, 2-(trifluoromethyl)nicotinic acid is a critical raw material for the nematicide and fungicide cyclobutrifluram. nih.govresearchgate.net The synthesis of these agrochemicals often involves the coupling of a trifluoromethylpyridine-containing building block with other molecular fragments. The table below lists several agrochemicals that contain a trifluoromethylpyridine moiety, illustrating the importance of this structural class.

Agrochemical Type Key Intermediate Class
Flupyrsulfuron-methyl-sodiumHerbicideTrifluoromethylnicotinic acid ester
ChlorfluazuronInsecticideChloro-trifluoromethylpyridine
CyclobutrifluramNematicide, FungicideTrifluoromethylnicotinic acid
HaloxyfopHerbicideChloro-trifluoromethylpyridine
FlazasulfuronHerbicideTrifluoromethylpyridine

This table showcases examples of agrochemicals derived from the broader class of trifluoromethylpyridines, as detailed in scientific literature. nih.govresearchgate.net

Application in Materials Science Research

The unique electronic and structural properties of fluorinated aromatic compounds make them attractive for applications in materials science, including the development of polymers, liquid crystals, and coordination complexes.

Utilization in Developing Advanced Materials with Enhanced Properties

Fluorinated building blocks are used to create advanced materials such as electronic conducting materials and specialized coating materials. biesterfeld.no The strong electronegativity and specific steric profile of fluorine atoms can be leveraged to tune the physical and electronic properties of materials. While no materials have been explicitly developed using this compound, the general class of fluorinated acids and their derivatives are noted for their utility in this field. biesterfeld.no

Supramolecular Assembly Formation

The formation of ordered, non-covalently bonded structures, known as supramolecular assemblies, is a key area of materials research. Molecules containing both hydrogen-bond donors (like the carboxylic acid OH) and acceptors (like the pyridine nitrogen and fluorine atoms) are excellent candidates for creating such assemblies. Research on all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, a molecule with a similar facial polarization of fluorine atoms, demonstrates that such arrangements create a large dipole moment, enabling the formation of gels and anion-binding receptors. nih.gov The self-assembly is driven by interactions such as hydrogen bonding and halogen bonding. nih.govrsc.org The interplay of the trifluorophenyl ring and the isonicotinic acid moiety in the target compound could theoretically lead to complex and potentially useful supramolecular architectures.

Ligand Design in Coordination Chemistry Research

Pyridine carboxylic acids are classic ligands in coordination chemistry, capable of binding to metal ions through the nitrogen atom and the carboxylate group to form stable metal-organic complexes. The introduction of fluorine atoms onto the phenyl ring can significantly modify the electronic properties of the ligand, influencing the stability, reactivity, and even the catalytic activity or photophysical properties of the resulting metal complex. The self-assembly of zinc(II) with nicotinate (B505614) (a pyridine carboxylate isomer) has been shown to produce novel three-dimensional network structures. researchgate.net The specific 2-(2,4,6-trifluorophenyl) substitution pattern would offer a unique steric and electronic profile for creating novel coordination polymers or discrete metal complexes with potentially enhanced properties.

Catalysis and Reaction Development

The structural features of this compound, including the pyridine nitrogen and the carboxylic acid group, suggest its potential as a ligand in catalysis. The electron-withdrawing nature of the trifluorophenyl ring can also influence the electronic properties of any metal complex it forms, making it a candidate for investigation in catalytic applications.

Use in Organocatalysis and Metal-Catalyzed Reactions

Currently, there is a lack of specific research in publicly available literature detailing the direct application of this compound as a catalyst or ligand in organocatalysis or metal-catalyzed reactions.

However, related isonicotinic acid derivatives have been explored in catalysis. For instance, isonicotinic acid itself has been used as a ligand to modify photocatalysts. In one study, isonicotinic acid was used as an axial ligand for cobalt (II) phthalocyanine (B1677752) to create a photosensitizer for the degradation of benzene. The carboxylic acid moiety of the isonicotinic acid allows for assembly onto titanium dioxide surfaces.

The broader family of trifluoromethylpyridines, to which this compound belongs, has significant applications, primarily as intermediates in the synthesis of agrochemicals and pharmaceuticals. While not a direct catalytic application of the final compound, the synthesis of these important molecules often relies on catalytic processes.

Development of Novel Catalytic Systems

The development of novel catalytic systems is a continuous effort in chemical research. While there are no specific reports on the use of this compound in the development of new catalytic systems, its structure presents possibilities. The combination of a pyridine ring, a carboxylic acid, and a trifluorophenyl group in a single molecule offers multiple potential coordination sites and the ability to tune electronic properties, which are desirable features in the design of new catalysts.

Research into related compounds provides a basis for potential future applications. For example, various trifluoromethyl-containing building blocks are utilized in cyclocondensation reactions to synthesize trifluoromethylpyridine derivatives, which are key components in many active compounds. These syntheses often employ catalytic methods.

Given the established utility of isonicotinic acids and fluorinated compounds in catalysis and materials science, it is plausible that this compound could be investigated in the future for its potential to form novel metal-organic frameworks (MOFs) or to act as a ligand in new catalytic systems for fine chemical synthesis. However, at present, specific research data to support this is not available.

Future Directions and Emerging Research Avenues for 2 2,4,6 Trifluorophenyl Isonicotinic Acid Research

Development of Novel and Sustainable Synthetic Routes

The future of manufacturing and developing derivatives of 2-(2,4,6-trifluorophenyl)isonicotinic acid hinges on the creation of innovative and environmentally conscious synthetic strategies. Current research on related heterocyclic compounds points towards a paradigm shift away from traditional, often harsh, synthetic methods towards more efficient and sustainable practices.

Future synthetic research could focus on:

One-Pot, Multicomponent Reactions: The development of single-pot, three-component coupling reactions, similar to those used for synthesizing 2,4,6-triarylpyridines, could offer a streamlined and efficient route to complex derivatives. researchgate.net This approach minimizes waste, reduces reaction time, and simplifies work-up procedures.

Green Chemistry Principles: The adoption of green synthesis methodologies is a critical future direction. This includes using environmentally benign and recyclable reaction media, such as polyethylene (B3416737) glycol (PEG-400), and employing recyclable catalysts like bleaching earth clay. bme.hubme.hu Such methods have already proven successful in the synthesis of other isonicotinoyl derivatives, achieving high product yields with a reduced environmental footprint. bme.hubme.hu

Novel Catalytic Systems: Exploration of new and more efficient catalysts is paramount. For instance, cobalt(II) chloride hexahydrate has been shown to be an effective and recyclable catalyst in the synthesis of certain pyridine (B92270) structures under solvent-free conditions. researchgate.net Research into similar transition metal catalysts for the synthesis of this compound could lead to significant improvements in yield and sustainability.

Advanced Coupling Reactions: Techniques like the Suzuki cross-coupling reaction, which is used to synthesize phenylpyridine moieties, could be further optimized for the specific trifluorophenyl-isonicotinic acid structure. nih.gov This would enable the efficient creation of a diverse library of analogues for further testing.

Exploration of Undiscovered Biological Targets and Pathways

While the initial biological activities of a compound may be known, its full therapeutic potential often lies in undiscovered targets and pathways. A significant future avenue for this compound research is the systematic exploration for novel biological interactions.

Key emerging strategies include:

Target Identification via "Omics" Data: Modern drug discovery increasingly relies on analyzing large biological datasets. Machine learning algorithms can sift through genomic, proteomic, and metabolomic data to identify and validate novel protein targets or biological pathways implicated in specific diseases. mdpi.comnih.gov Applying these computational approaches could reveal previously unknown mechanisms of action for this compound.

Phenotypic Screening: Instead of starting with a known target, phenotypic screening involves testing the compound across a wide range of cell models to observe its effects. This can uncover unexpected therapeutic activities and provide clues to its mechanism of action, which can then be investigated at a molecular level.

Exploring New Therapeutic Areas: Research into structurally related compounds can provide valuable leads. For example, certain novel isonicotinoyl derivatives have demonstrated promising antifungal activity. bme.hubme.hu This suggests that a potential, yet unexplored, avenue for this compound and its analogues could be in the development of new antifungal agents. Molecular docking studies on these related compounds have been used to investigate their interaction with key fungal enzymes like 14 α-demethylase (CYP51). bme.hubme.hu

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and chemical research. nih.govmdpi.com Integrating these technologies into the research pipeline for this compound can dramatically accelerate the pace of discovery and optimization.

Future applications of AI/ML in this area include:

Accelerated Virtual Screening: AI algorithms can screen vast virtual libraries of chemical compounds to identify those with the highest probability of interacting with a specific biological target, significantly speeding up the initial stages of drug discovery. nih.govpremierscience.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high binding affinity to a target and favorable pharmacokinetic profiles. mdpi.comnih.gov This could be used to create novel derivatives of the core this compound structure with enhanced activity.

Predictive Modeling: ML models can be trained to accurately predict various properties of a molecule, including its biological activity, solubility, bioavailability, and potential toxicity, even before it is synthesized. nih.govmdpi.com This allows researchers to prioritize the most promising candidates and avoid costly and time-consuming failures.

Protein Structure and Interaction Prediction: AI tools are becoming increasingly adept at predicting the three-dimensional structure of proteins and how they interact with small molecules. mdpi.commdpi.com This capability is crucial for understanding the precise mechanism of action and for designing more effective drugs.

The following table summarizes the potential impact of AI/ML on the discovery pipeline for compounds like this compound.

AI/ML ApplicationDescriptionPotential Impact
Target Identification Analyzing "omics" data (genomics, proteomics) to pinpoint proteins and pathways involved in disease. nih.govUncovering novel biological targets for the compound.
Virtual Screening Using algorithms to rapidly screen massive chemical libraries for potential "hits" against a target. nih.govReducing the time and cost of initial lead discovery.
De Novo Design Employing generative models to create novel molecular structures with desired therapeutic profiles. mdpi.comnih.govExpanding the chemical space of potential drug candidates.
Property Prediction Training models to forecast ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.comPrioritizing candidates with higher chances of success in clinical trials.
Mechanism Elucidation Predicting protein folding and drug-target interactions at a molecular level. mdpi.commdpi.comProviding deep insights into how the compound exerts its biological effect.

Advanced Spectroscopic Probes for Mechanistic Elucidation in Real-Time Studies

A complete understanding of a chemical's function, whether as a catalyst or a therapeutic agent, requires detailed knowledge of its reaction mechanisms and molecular interactions. While standard spectroscopic methods like NMR, IR, and Mass Spectrometry are essential for structural characterization bme.hubme.hu, the future lies in applying advanced, time-resolved techniques.

Emerging research in this domain will likely involve the use of advanced spectroscopic probes to study the dynamics of this compound in real-time. The goals of such studies would be to:

Observe Reaction Intermediates: Identify and characterize transient species that form during a chemical reaction, providing a step-by-step picture of the synthetic process.

Monitor Drug-Target Binding: Directly observe the binding and unbinding events between the compound and its biological target (e.g., an enzyme or receptor) in real-time. This can provide invaluable data on binding kinetics and conformational changes.

Elucidate Photophysical Properties: For applications in materials science or photodynamic therapy, studying the excited-state dynamics using techniques like transient absorption spectroscopy can reveal crucial information about how the molecule absorbs and dissipates energy.

By pursuing these advanced research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. How do steric and electronic effects of the trifluorophenyl group influence supramolecular assembly in crystal lattices?

  • Methodological Answer: X-ray diffraction studies reveal packing motifs. The trifluorophenyl group’s steric bulk disrupts π-π stacking, favoring halogen bonding (C-F⋯H interactions). Hirshfeld surface analysis quantifies intermolecular contacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.